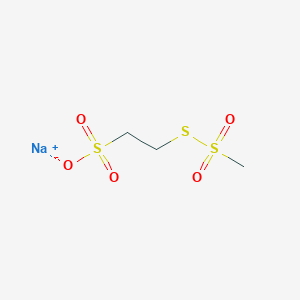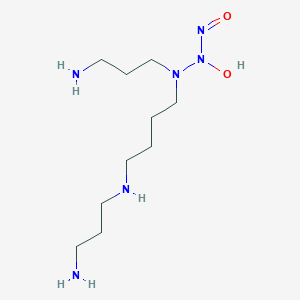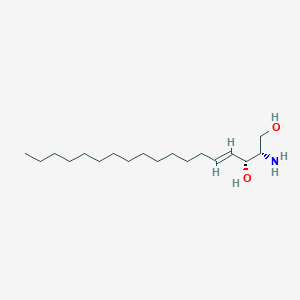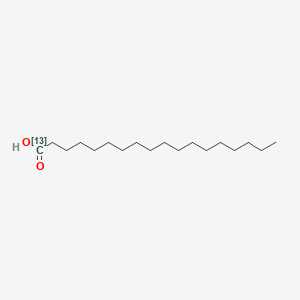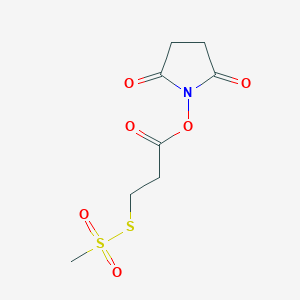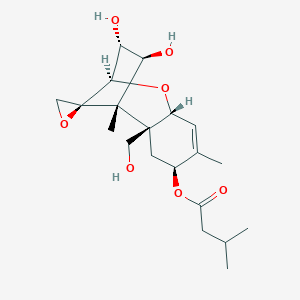
T-2-Triol
Übersicht
Beschreibung
- T-2 Triol ist ein Trichothecen-Mykotoxin, das aus dem Metabolismus von T-2-Toxin entsteht.
- Es ist weniger toxisch als T-2-Toxin .
- Chemische Formel:
C20H30O7
. - CAS-Nummer: 34114-98-2.
Wissenschaftliche Forschungsanwendungen
- T-2 Triol hat Anwendungen in:
Chemie: Begrenzte Studien, aber seine Rolle als Metabolit ist signifikant.
Biologie: Forschung zu seinen Auswirkungen in zellulären Systemen.
Medizin: Potenzielle therapeutische Implikationen.
Industrie: Minimal gemeldete industrielle Anwendungen.
Wirkmechanismus
- Der genaue Wirkmechanismus von T-2 Triol ist unklar.
- Es interagiert wahrscheinlich mit zellulären Komponenten und beeinflusst die Proteinsynthese und Zellfunktion.
Wirkmechanismus
Target of Action
T-2 Triol, also known as T-2 Toxin Triol, is a trichothecene mycotoxin derived from the metabolism of T-2 toxin . It primarily targets the antioxidant defense system of cells, such as HepG2 cells . The primary targets include glutathione (GSH) and the enzymatic activities related to GSH, such as glutathione peroxidase (GPx) and glutathione S-transferase (GST) .
Mode of Action
T-2 Triol interacts with its targets, leading to changes in their activities. For instance, exposure to T-2 Triol results in an overall decrease in GSH levels . The GSH levels and the enzymatic activities related to GSH (GPx and GST) increase with N-acetylcysteine (NAC) pre-treatment (a glutathione precursor) and decrease with buthionine sulfoximine (BSO) pre-treatment (a glutathione inhibitor) .
Biochemical Pathways
The T-2 toxin and its metabolites, including T-2 Triol, affect several biochemical pathways. They can induce oxidative stress, leading to changes in the antioxidant defense system of cells . The GPx activity is increased by T2-tetraol, another metabolite of T-2 toxin . The GST activity increases after T-2 and T2-triol exposure; however, T2-tetraol decreases its activity .
Pharmacokinetics
T-2 Triol is rapidly metabolized in the body. In broiler chickens, the half-life (t1/2λz), peak plasma concentrations (Cmax), and Tmax values of T-2 Triol are 9.6 mins, 563 ng/ml, and 2.5 mins, respectively . This indicates that T-2 Triol is quickly absorbed and metabolized, which can impact its bioavailability.
Result of Action
The action of T-2 Triol at the molecular and cellular level results in various effects. For instance, the damage associated with oxidative stress induced by T-2 and its metabolites, including T-2 Triol, is relieved by the antioxidant enzymes system on HepG2 cells . This suggests that T-2 Triol can modulate the antioxidant defense system of cells, influencing their ability to counteract oxidative stress.
Action Environment
The action, efficacy, and stability of T-2 Triol can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of T-2 toxin to T-2 Triol . This suggests that the gut microbiota can influence the toxicity and efficacy of T-2 Triol. Furthermore, the presence of certain compounds, such as NAC and BSO, can modulate the effects of T-2 Triol on the antioxidant defense system .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
T-2 triol plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peptidyl-transferase, where T-2 triol binds and inactivates its activity at the transcription site, leading to the inhibition of protein synthesis . Additionally, T-2 triol induces oxidative stress by decreasing glutathione levels and altering the activities of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione S-transferase (GST), and catalase (CAT) .
Cellular Effects
T-2 triol exerts various effects on different types of cells and cellular processes. It induces cell death in primary porcine Leydig cells and affects the antioxidant defense system in HepG2 cells by decreasing glutathione levels and altering the activities of related enzymes . T-2 triol also influences cell signaling pathways, including the JAK/STAT and MAPK pathways, leading to immunotoxicity and apoptosis . Furthermore, it impacts gene expression and cellular metabolism by inducing oxidative stress and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of T-2 triol involves several key processes. It binds to and inactivates peptidyl-transferase activity at the transcription site, resulting in the inhibition of protein synthesis . T-2 triol also induces oxidative stress by decreasing glutathione levels and altering the activities of antioxidant enzymes . Additionally, it affects cell signaling pathways, including the JAK/STAT and MAPK pathways, leading to immunotoxicity and apoptosis . These interactions at the molecular level contribute to the overall toxic effects of T-2 triol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of T-2 triol change over time. T-2 triol is rapidly metabolized, and its main metabolites include HT-2, Neosolaniol (Neo), T-2 triol, and T-2 tetraol . The stability and degradation of T-2 triol can influence its long-term effects on cellular function. Studies have shown that T-2 triol induces oxidative stress and alters the activities of antioxidant enzymes over time . These temporal changes are important for understanding the stability and long-term impact of T-2 triol in laboratory settings.
Dosage Effects in Animal Models
The effects of T-2 triol vary with different dosages in animal models. At low doses, T-2 triol can enhance the resistance of animals to pathogens, while at high doses, it can significantly reduce immunity . High doses of T-2 triol can also lead to toxic effects such as vomiting, feed refusal, stomach necrosis, and skin irritation . Understanding the dosage effects of T-2 triol is crucial for assessing its safety and potential adverse effects in animal models.
Metabolic Pathways
T-2 triol is involved in several metabolic pathways, including hydrolysis, hydroxylation, de-epoxidation, and conjugation . The enzymes CYP3A4 and carboxylesterase contribute to the metabolism of T-2 triol, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the primary products . These metabolic pathways play a crucial role in the detoxification and elimination of T-2 triol from the body.
Transport and Distribution
T-2 triol is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed from the alimentary tract or through respiratory mucosal membranes and transported to the liver, which is the primary organ responsible for its metabolism . T-2 triol can also be distributed to other organs and tissues, where it exerts its toxic effects. The transport and distribution of T-2 triol are important for understanding its overall impact on the body.
Subcellular Localization
The subcellular localization of T-2 triol plays a significant role in its activity and function. T-2 triol can localize to various cellular compartments, including the cytoplasm and nucleus. It affects the activity of antioxidant enzymes and induces oxidative stress in these compartments . Understanding the subcellular localization of T-2 triol is crucial for elucidating its mechanism of action and overall impact on cellular function.
Vorbereitungsmethoden
- T-2 Triol wird durch die metabolische Umwandlung von T-2-Toxin hergestellt.
- Industrielle Produktionsmethoden werden nicht häufig berichtet, da es sich hauptsächlich um einen Metaboliten handelt.
Analyse Chemischer Reaktionen
- T-2 Triol kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab.
- Die bei diesen Reaktionen gebildeten Hauptprodukte sind nicht umfassend dokumentiert.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von T-2 Triol liegt in seiner Entstehung als Metabolit von T-2-Toxin.
- Zu ähnlichen Verbindungen gehören T-2-Toxin selbst und andere Trichothecene.
Eigenschaften
IUPAC Name |
[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKBBLCGQHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97373-21-2, 34114-98-2 | |
| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T2 Triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does T-2 triol compare in toxicity to its parent compound, T-2 toxin?
A1: T-2 triol consistently demonstrates lower toxicity compared to T-2 toxin. Studies using human lymphocytes found that T-2 triol required significantly higher concentrations to inhibit cell proliferation compared to T-2 toxin. [] Similar results were obtained in studies with brine shrimp and protozoan Tetrahymena pyriformis, where T-2 triol exhibited lower toxicity than T-2 toxin. [, ] This suggests that the metabolic conversion of T-2 toxin to T-2 triol generally represents a detoxification step.
Q2: What are the main metabolic pathways of T-2 toxin involving T-2 triol in animals?
A2: T-2 toxin is primarily metabolized through hydrolysis of its ester side chains. This process occurs sequentially, with HT-2 toxin as the initial metabolite. HT-2 toxin can be further hydrolyzed to form T-2 triol. [, ] This pathway ultimately leads to the formation of T-2 tetraol, the least toxic metabolite in the series.
Q3: Can T-2 triol be further metabolized, and what are the implications for toxicity?
A3: Yes, research indicates that some bacterial strains can further degrade T-2 triol. One study identified a Curtobacterium sp. strain capable of transforming T-2 toxin to HT-2 toxin and subsequently to T-2 triol, without the formation of other intermediates like neosolaniol. [] Further investigation revealed that this bacterium could completely degrade T-2 triol, removing it from the culture medium. [] Such microbial degradation pathways are important for detoxification and reducing the levels of T-2 triol in contaminated environments.
Q4: How does the metabolism of T-2 toxin differ between animals and humans?
A4: While the primary metabolic route of T-2 toxin, involving the formation of HT-2 toxin and T-2 triol, is conserved across species, some differences exist. In humans, HT-2 toxin appears to be the main circulating metabolite. [] In contrast, animals tend to further metabolize HT-2 toxin into 3'-hydroxy-HT-2 toxin and T-2 triol, ultimately leading to T-2 tetraol. [] Notably, de-epoxidation, a key detoxification mechanism observed in animals, has not been reported in humans. []
Q5: What is the significance of identifying T-2 triol in biological samples?
A5: The presence of T-2 triol, even at low concentrations, can indicate prior exposure to T-2 toxin. Research has successfully identified T-2 triol in chicken excreta and tissues, confirming its presence as a metabolite. [] The detection of T-2 triol, along with other T-2 metabolites, can help assess the extent of exposure to this mycotoxin and highlight potential risks associated with contaminated feed.
Q6: What analytical techniques are commonly employed to detect and quantify T-2 triol?
A6: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the identification and quantification of T-2 triol in various matrices. [, , ] This method provides high sensitivity and selectivity for analyzing complex mixtures of trichothecenes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for analyzing T-2 triol and other trichothecenes simultaneously. [, , , ]
Q7: Have any studies investigated the presence of masked T-2 triol in feed and food?
A7: Yes, research has explored the potential for masked mycotoxins, including T-2 triol, in cereal straw. [] While the study did not find evidence for the release of masked T-2 triol using chemical and enzymatic hydrolysis methods, it highlighted the need for further investigation using more advanced techniques to fully understand the occurrence and significance of masked mycotoxins. []
Q8: In what types of food and feed samples has T-2 triol been detected?
A8: T-2 triol, alongside other T-2 toxin metabolites, has been found in various agricultural commodities, including oats, maize, and wheat. [, , , ] Its presence in these staple grains raises concerns about potential exposure through the food chain, especially for livestock consuming contaminated feed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


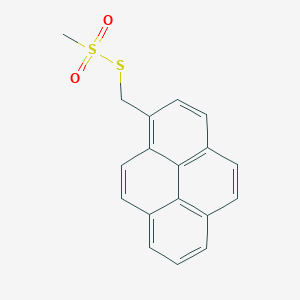
![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)
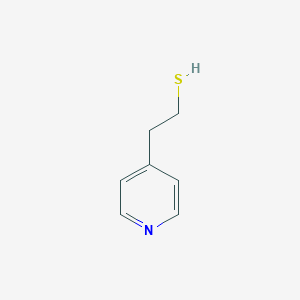
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)



